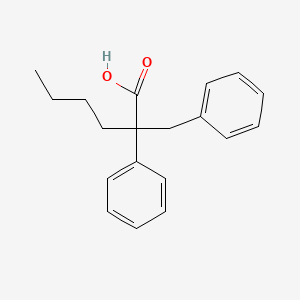

2-Benzyl-2-phenylhexanoic acid

Description

Significance of Highly Substituted Carboxylic Acid Scaffolds in Modern Chemical Synthesis and Design

Highly substituted carboxylic acid scaffolds are of paramount importance in modern chemical synthesis, particularly in the realm of medicinal chemistry and materials science. The carboxylic acid group itself is a key functional group, present in over 450 marketed drugs, due to its ability to engage in strong hydrogen bonding and electrostatic interactions, which are crucial for drug-target binding. libretexts.orgacs.org The introduction of multiple substituents onto the carbon framework allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, acidity, and metabolic stability. nih.gov This strategic modification of molecular frameworks, while preserving the core structure, is a powerful tool in drug discovery and the development of functional materials.

The presence of bulky substituents can also introduce conformational constraints, which can be advantageous in designing molecules with high selectivity for a particular biological target. The synthesis of sterically hindered peptides containing α,α-disubstituted amino acids, for example, is an area of active research aimed at creating peptides with enhanced stability and specific three-dimensional structures. thieme.de

Overview of Alpha-Quaternary Carbonyl Compounds in Retrosynthetic Analysis

Alpha-quaternary carbonyl compounds, which feature a carbon atom with four non-hydrogen substituents adjacent to a carbonyl group, present a significant challenge and opportunity in organic synthesis. The construction of these sterically congested centers is a key objective in the total synthesis of many complex natural products. nih.gov

Retrosynthetic analysis, a technique for planning a synthesis by working backward from the target molecule, provides a logical framework for approaching the synthesis of α-quaternary carbonyls. chemnet.comsmolecule.com A common strategy involves the disconnection of one of the carbon-carbon bonds at the quaternary center, leading to simpler, often commercially available starting materials. youtube.com This disconnection might reveal a precursor that can be assembled through reactions such as the alkylation of an enolate, a Michael addition, or a rearrangement reaction. The choice of disconnection is guided by the reliability of the corresponding forward reaction and the availability of the resulting synthons. nih.gov

Structural Significance of Hexanoic Acid Derivatives with Aryl Substituents

Hexanoic acid, a six-carbon carboxylic acid, serves as a versatile backbone for a variety of derivatives. google.comnih.gov The introduction of aryl substituents, such as phenyl or benzyl (B1604629) groups, onto the hexanoic acid chain can significantly impact its properties. Aryl groups are bulky and lipophilic, which can influence the molecule's solubility and how it interacts with biological systems. For example, the presence of aromatic rings can lead to π-π stacking interactions, which can be a factor in molecular recognition and self-assembly processes.

Rationale for Comprehensive Investigation of 2-Benzyl-2-phenylhexanoic Acid

A comprehensive investigation of this compound is warranted due to its unique structural features, which make it a representative example of a highly substituted, sterically hindered carboxylic acid. Its structure, featuring a quaternary α-carbon with two distinct aryl groups, provides a valuable model for studying the impact of such substitution patterns on physicochemical properties and chemical reactivity.

The presence of both a phenyl and a benzyl group offers a point of comparison for the electronic and steric effects of these common aryl substituents. Furthermore, the chiral nature of the molecule, arising from the α-quaternary center, makes it an interesting target for stereoselective synthesis and for investigating the properties of its individual enantiomers. A detailed understanding of the synthesis, characterization, and properties of this compound can contribute to the broader knowledge base of organic chemistry and inform the design of new molecules with tailored functions.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂O₂ | chemnet.com |

| Molecular Weight | 282.38 g/mol | chemnet.com |

| CAS Number | 2955-43-3 | chemnet.com |

| Density | 1.082 g/cm³ | chemnet.com |

| Boiling Point | 396.8 °C at 760 mmHg | chemnet.com |

| Refractive Index | 1.561 | chemnet.com |

| Flash Point | 293.6 °C | chemnet.com |

Structure

3D Structure

Properties

CAS No. |

2955-43-3 |

|---|---|

Molecular Formula |

C19H22O2 |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

2-benzyl-2-phenylhexanoic acid |

InChI |

InChI=1S/C19H22O2/c1-2-3-14-19(18(20)21,17-12-8-5-9-13-17)15-16-10-6-4-7-11-16/h4-13H,2-3,14-15H2,1H3,(H,20,21) |

InChI Key |

AWAOIGUKCPMZAO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Definitive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-benzyl-2-phenylhexanoic acid is predicted to exhibit a range of signals corresponding to the distinct proton environments in the molecule. The aromatic region would show complex multiplets for the phenyl and benzyl (B1604629) groups. The aliphatic chain of the hexanoic acid moiety would display characteristic signals, and the carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum would reveal all 19 carbon atoms, including the quaternary carbons which are not directly observed in proton spectra. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. This information is crucial for assigning the carbon signals of the hexanoic acid chain and the benzyl group.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s, 1H) | ~175 | Quaternary (absent) |

| Aromatic C-H (Phenyl) | 7.20 - 7.40 (m, 5H) | 125.0 - 130.0 | CH (positive) |

| Aromatic C-H (Benzyl) | 7.10 - 7.30 (m, 5H) | 126.0 - 130.0 | CH (positive) |

| Benzyl CH₂ | 3.10 - 3.30 (s, 2H) | ~40 | CH₂ (negative) |

| Hexanoic Acid C3-H₂ | 1.80 - 2.00 (m, 2H) | ~35 | CH₂ (negative) |

| Hexanoic Acid C4-H₂ | 1.20 - 1.40 (m, 2H) | ~29 | CH₂ (negative) |

| Hexanoic Acid C5-H₂ | 1.10 - 1.30 (m, 2H) | ~22 | CH₂ (negative) |

| Hexanoic Acid C6-H₃ | 0.80 - 0.90 (t, 3H) | ~14 | CH₃ (positive) |

| Quaternary C2 | - | ~55 | Quaternary (absent) |

| Aromatic Quaternary C | - | 135.0 - 145.0 | Quaternary (absent) |

Note: The predicted chemical shifts are estimates based on the analysis of structurally similar compounds. Actual experimental values may vary.

Two-dimensional NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. For this compound, strong correlations would be expected between the adjacent methylene (B1212753) groups of the hexanoic acid chain (H3-H4, H4-H5, H5-H6).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. columbia.edu This would allow for the definitive assignment of each protonated carbon in the molecule by linking the proton and carbon chemical shifts. For instance, the signal for the benzyl CH₂ protons would correlate with the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. columbia.edulibretexts.org It is particularly useful for identifying connections to quaternary carbons. Key expected HMBC correlations for this compound would include correlations from the benzyl CH₂ protons to the quaternary carbon C2 and the aromatic carbons of the benzyl group, as well as correlations from the protons of the hexanoic acid chain to the carboxylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. In this molecule, NOESY would be expected to show correlations between the benzyl CH₂ protons and the ortho-protons of the phenyl group, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can be used to deduce its structure.

HRMS is a highly accurate technique that can determine the mass of a molecule to several decimal places. This allows for the unambiguous determination of the molecular formula. For this compound, with a molecular formula of C₁₉H₂₂O₂, the calculated exact mass would be approximately 282.1620 g/mol . The experimental measurement of this exact mass by HRMS would provide strong evidence for the proposed molecular formula.

In tandem mass spectrometry, the molecular ion is isolated and then fragmented to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, some of the expected key fragmentation pathways would include:

Loss of the carboxyl group (-COOH): This would result in a fragment ion with a mass corresponding to the loss of 45 Da.

Cleavage of the benzyl group: The loss of a benzyl radical (C₇H₇•) would lead to a significant fragment ion.

McLafferty rearrangement: This characteristic fragmentation of carboxylic acids could lead to the elimination of a neutral alkene molecule.

Predicted Key MS/MS Fragments for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 282 | [M]⁺ (Molecular Ion) |

| 237 | [M - COOH]⁺ |

| 191 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these would be the broad O-H stretch of the carboxylic acid, the sharp C=O stretch of the carbonyl group, and the various C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Carbonyl (C=O) Stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic C=C Bending | 1450 - 1600 | Medium to Weak |

| C-O Stretch | 1210 - 1320 | Medium |

| O-H Bend | 920 - 950 | Broad, Medium |

Chiroptical Techniques for Stereochemical Analysis (e.g., Optical Rotation, Circular Dichroism Spectroscopy)

Chiroptical techniques are essential for characterizing chiral molecules as they respond differently to polarized light, allowing for the determination of their absolute configuration.

Optical Rotation measures the extent to which a chiral compound rotates the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). While specific optical rotation data for the enantiomers of this compound are not widely published, this technique remains a fundamental first step in the analysis of its enantiomerically pure forms.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. jascoinc.com This technique is particularly powerful for studying molecules with a chromophore (a light-absorbing group) in proximity to a stereocenter. jascoinc.com The resulting CD spectrum is a unique fingerprint for a specific enantiomer and can be used to determine its absolute configuration and enantiomeric purity. nih.gov

For chiral carboxylic acids like this compound, which may lack a strong intrinsic chromophore in the accessible region, derivatization is a common strategy. By converting the carboxylic acid to an amide with a chromophore-bearing moiety, a predictable CD signal can be induced, allowing for stereochemical assignment. nih.gov The study of how chiral molecules self-assemble can also be monitored using CD spectroscopy, which is highly sensitive to the formation of chiral supramolecular structures. nih.gov

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography is the cornerstone for assessing the chemical and enantiomeric purity of this compound and for isolating its individual isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of chiral compounds. For carboxylic acids, direct separation of enantiomers is often achieved using a Chiral Stationary Phase (CSP). akjournals.comresearchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability for resolving the enantiomers of various chiral carboxylic acids. researchgate.netresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. researchgate.net The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar organic solvent (e.g., isopropanol) with an acidic additive (e.g., trifluoroacetic acid), is critical for optimizing resolution. scas.co.jp

Preparative HPLC utilizes the same principles but on a larger scale to isolate multigram quantities of a specific enantiomer, which is essential for further studies.

Table 1: Representative HPLC Method for Chiral Carboxylic Acid Separation

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H or similar polysaccharide-based CSP |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) |

| Ratio | e.g., 90:10:0.1 (v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and often preferred alternative to HPLC for chiral separations, especially for preparative-scale purification. europeanpharmaceuticalreview.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent (co-solvent), such as methanol (B129727) or ethanol. chiraltech.comchromatographyonline.com This results in lower viscosity and higher diffusivity compared to liquid mobile phases, allowing for faster separations and reduced solvent consumption. chromatographyonline.com

For acidic compounds like this compound, polysaccharide-based and anion-exchanger CSPs are highly effective. chiraltech.comchiraltech.com The enantiomeric recognition is based on interactions such as hydrogen bonding, dipole-dipole interactions, and ionic exchange. chiraltech.com The addition of acidic additives to the co-solvent can improve peak shape and resolution. chiraltech.comchromatographyonline.com The complementarity of SFC and HPLC is often exploited, as a compound that is difficult to resolve on one system may be well-separated on the other. chromatographyonline.com

Table 2: Typical SFC Conditions for Chiral Acid Enantioseparation

| Parameter | Condition |

|---|---|

| Column | CHIRALPAK QD-AX or similar anion-exchange CSP |

| Mobile Phase | Supercritical CO₂ / Methanol with an acidic additive |

| Co-solvent % | 5-40% |

| Flow Rate | 2-5 mL/min |

| Back Pressure | 100-150 bar |

| Detection | UV |

Computational and Theoretical Investigations of 2 Benzyl 2 Phenylhexanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, the preferred three-dimensional arrangement of atoms.

The presence of multiple rotatable bonds in 2-benzyl-2-phenylhexanoic acid—specifically around the quaternary α-carbon and within the hexyl chain and benzyl (B1604629) group—gives rise to numerous possible conformations. DFT calculations can be employed to determine the optimized geometry and relative stabilities of these conformers. aun.edu.eg By systematically rotating key dihedral angles and performing geometry optimization for each starting structure, a potential energy surface can be mapped.

These calculations typically reveal that steric hindrance between the bulky benzyl and phenyl groups, as well as the hexyl chain, plays a dominant role in dictating the most stable conformations. The orientation of the carboxylic acid group is also critical, as it can form intramolecular hydrogen bonds in certain geometries. The results of such an analysis are often presented as a table of relative energies, identifying the lowest energy (most stable) conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

| Conformer | Dihedral Angle (C-Cα-Cbenzyl-Cphenyl) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 (Global Minimum) | 178.5° | 0.00 | 75.2 |

| 2 | -65.2° | 1.25 | 13.5 |

| 3 | 70.1° | 1.35 | 11.3 |

Note: Data is hypothetical and for illustrative purposes. Calculations would typically be performed at a level of theory such as B3LYP/6-311++G(d,p).

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insight into the chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and benzyl rings, while the LUMO would likely be centered on the carboxylic acid group and the aromatic rings. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov

Table 2: Hypothetical Reactivity Descriptors for this compound Derived from FMO Analysis

| Parameter | Formula | Hypothetical Value (eV) | Interpretation |

| HOMO Energy (E_HOMO) | - | -6.25 | Capacity to donate electrons |

| LUMO Energy (E_LUMO) | - | -1.15 | Capacity to accept electrons |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.10 | Chemical stability and reactivity |

| Ionization Potential (I) | -E_HOMO | 6.25 | Energy required to remove an electron |

| Electron Affinity (A) | -E_LUMO | 1.15 | Energy released when gaining an electron |

| Global Hardness (η) | (I - A) / 2 | 2.55 | Resistance to change in electron distribution |

| Chemical Potential (μ) | -(I + A) / 2 | -3.70 | Electron escaping tendency |

| Electrophilicity Index (ω) | μ² / (2η) | 2.68 | Propensity to accept electrons |

Note: Data is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation in a simulated environment (e.g., in a solvent like water). researchgate.net

For this compound, an MD simulation would illustrate the flexibility of the hexyl chain and the rotational dynamics of the phenyl and benzyl groups. Such simulations are crucial for understanding how the molecule might adapt its shape upon approaching a biological target. mdpi.com By analyzing the trajectory, one can identify the most frequently visited conformational states, which may not always correspond to the gas-phase global minimum calculated by DFT.

Elucidation of Reaction Mechanisms Through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms by locating and characterizing transition state (TS) structures. researchgate.net A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. By calculating the energy of the TS, the activation energy barrier for a reaction can be determined, providing insight into the reaction's feasibility and kinetics. researchgate.net

For this compound, this methodology could be applied to predict the outcomes of potential reactions. For instance, the esterification of the carboxylic acid group with an alcohol involves a well-defined transition state. Computational analysis could compare the activation barriers for reactions with different alcohols, predicting selectivity. Similarly, the mechanism for the reduction of the carboxylic acid could be explored. These studies rely on sophisticated algorithms to locate the first-order saddle point on the potential energy surface that corresponds to the TS. nih.gov

In Silico Ligand-Target Interactions: Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to structure-based drug design. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov

Before docking can be performed, potential biological targets for this compound must be identified. An effective in silico strategy for this is inverse virtual screening. researchgate.net In this approach, the structure of the ligand is docked against a large library of known protein structures. Proteins that consistently show high-ranking docking scores are identified as putative targets. nih.gov Given the structural features of this compound, potential targets could include enzymes involved in inflammatory pathways or metabolic processes.

Once putative targets are identified, molecular docking simulations can be performed in a more focused manner. The ligand is docked into the active site of the identified protein, and the interactions are analyzed. Key interactions include hydrogen bonds (e.g., involving the carboxylic acid group) and hydrophobic or π-π stacking interactions (involving the phenyl and benzyl rings). ukm.my The docking score provides a semi-quantitative prediction of the binding affinity, helping to rank potential targets and prioritize compounds for experimental testing. frontiersin.org

Table 3: Hypothetical Molecular Docking Results for this compound Against Putative Protein Targets

| Putative Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 5KIR | -9.8 | Arg120, Tyr355, Phe518 |

| Free Fatty Acid Receptor 1 (FFA1) | 4PHU | -9.2 | Arg183, Tyr91, Arg258 |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | 2PRG | -8.7 | His323, Ser289, His449 |

Note: Data is hypothetical and for illustrative purposes. The selection of targets is based on the structural characteristics of the ligand.

Analysis of Key Intermolecular Interactions within Binding Sites

A detailed analysis of the key intermolecular interactions of this compound within specific biological binding sites is not publicly available in the current scientific literature. Such an investigation would typically employ computational chemistry techniques to elucidate the nature and strength of non-covalent interactions between the molecule and amino acid residues of a target protein.

These computational studies, often initiated with molecular docking to predict the binding pose of the compound, would be followed by more sophisticated methods like quantum mechanics/molecular mechanics (QM/MM) or density functional theory (DFT). The primary interactions that would be quantified include:

Hydrogen Bonds: The carboxylic acid group of this compound is a prime candidate for forming strong hydrogen bonds with suitable donor or acceptor residues (e.g., Arginine, Lysine, Aspartic Acid) in a binding pocket.

Hydrophobic Interactions: The benzyl and phenyl rings, along with the hexanoic acid's butyl chain, would be expected to form significant hydrophobic and van der Waals interactions with nonpolar residues (e.g., Leucine, Isoleucine, Phenylalanine).

π-Stacking and Cation-π Interactions: The two aromatic rings (benzyl and phenyl) could engage in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. Cation-π interactions with positively charged residues are also a possibility.

A quantitative understanding of these interactions is crucial for explaining the molecule's binding affinity and selectivity. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) could be used to characterize the strength and nature (e.g., electrostatic vs. covalent character) of these bonds. youtube.com However, without experimental data or dedicated computational studies on this compound, any discussion of its specific interactions remains hypothetical.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. youtube.com A search of the scientific literature did not yield any specific QSAR studies performed on this compound or a series of its close analogs. The development of such a model is a critical step in rational drug design, providing principles to guide the synthesis of new, more potent analogs. nih.gov

To build a QSAR model, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required. For a series of analogs of this compound, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Topological Descriptors: These describe the connectivity and branching of the molecule.

Electronic Descriptors: These relate to the electronic properties, such as dipole moment, HOMO/LUMO energies, and partial charges on atoms. biolscigroup.us

Steric/Geometrical Descriptors: These describe the size and shape of the molecule.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient) is a common descriptor for lipophilicity. researchgate.net

A statistical method, such as Multiple Linear Regression (MLR), would then be used to generate an equation that relates a selection of these descriptors to the observed biological activity. nih.gov

Table 1: Hypothetical Structural Descriptors for QSAR Analysis

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Influences polar interactions and solubility. |

| Electronic | HOMO/LUMO Energies | Relates to chemical reactivity and charge transfer. |

| Hydrophobic | LogP | Governs membrane permeability and hydrophobic interactions. |

| Steric | Molecular Volume | Affects the fit within a binding site. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

This table is illustrative of the types of descriptors used in QSAR studies; no actual data exists for this compound.

The quality and predictive power of the resulting QSAR model are assessed using statistical metrics like the coefficient of determination (R²) and the cross-validation coefficient (q²). biolscigroup.usresearchgate.net

A validated QSAR model can be used to predict the biological activity of newly designed, not-yet-synthesized analogs of this compound. By systematically modifying the structure (e.g., adding substituents to the phenyl rings, changing the length of the alkyl chain) and calculating the descriptors for these virtual compounds, their activity can be estimated using the QSAR equation.

Table 2: Illustrative Prediction of Activity for Hypothetical Analogues

| Analogue Modification | Predicted Descriptor Change | Predicted Activity Outcome |

| Addition of electron-withdrawing group to phenyl ring | Change in electronic descriptors | Potentially altered binding affinity |

| Elongation of the hexanoic acid chain | Increase in LogP and steric bulk | Potentially increased hydrophobic interactions or steric hindrance |

| Introduction of a polar group on the benzyl moiety | Decrease in LogP, change in dipole moment | Potentially improved solubility or new hydrogen bonding opportunities |

This table is a hypothetical illustration of the predictive application of a QSAR model. The predictions are not based on an actual model for this compound.

This predictive capability allows researchers to prioritize the synthesis of compounds that are most likely to exhibit improved activity, thereby saving time and resources in the drug discovery process. nih.govnih.gov However, it must be emphasized that no such predictive model has been published for this compound.

No Publicly Available Research Found for this compound

Despite a thorough search of scientific databases and scholarly articles, no specific research was identified for the chemical compound "this compound" focusing on its molecular interactions and biological activities.

The investigation sought to detail the mechanistic studies of this particular compound, including its potential for enzyme inhibition and receptor binding, as outlined in the user's request. However, the scientific literature does not appear to contain studies on "this compound" that would allow for a comprehensive analysis of its in vitro kinetic characterization, such as IC50 or Ki values, or any exploration of its specific interactions with enzymes.

Similarly, there is no available information regarding its structural biology, including co-crystallization or cryo-EM studies, which would be necessary to elucidate its binding modes. Furthermore, the search yielded no data on its receptor binding profile, including assessments of binding affinity, selectivity, or any potential for allosteric modulation.

While research exists for structurally related compounds and various other molecules that act as enzyme inhibitors or receptor modulators, the explicit focus on "this compound" could not be fulfilled due to the absence of specific scientific data on this compound in the public domain.

Therefore, the requested article, with its detailed outline on the molecular interactions and biological activities of "this compound," cannot be generated at this time.

Molecular Interactions and Biological Activities Mechanistic Studies

Modulation of Cellular Pathways: Mechanistic Insights

The biological effects of a compound are often rooted in its ability to modulate specific cellular signaling pathways. For 2-Benzyl-2-phenylhexanoic acid, understanding these interactions provides a window into its potential therapeutic applications.

Investigation of Intracellular Target Engagement

The engagement of a compound with its intracellular targets is a critical first step in eliciting a biological response. While direct studies on this compound are not extensively documented, the principles of target engagement can be understood from research on similar molecular structures. The development of fluorescent ligands for G protein-coupled receptors (GPCRs), such as the chemokine receptor CXCR2, demonstrates a powerful method for studying intracellular binding. nih.gov These fluorescent probes allow for the direct visualization and quantification of a compound's interaction with its target within the cell. nih.gov

For a molecule like this compound, which possesses lipophilic aromatic rings and a carboxylic acid group, potential intracellular targets could include enzymes or transcription factors. vulcanchem.com Techniques like cellular thermal shift assays (CETSA) or the use of biotinylated or radiolabeled derivatives of the compound could be employed to identify and validate these targets.

Effects on Specific Signaling Cascades

Many bioactive compounds, particularly those with phenolic or acidic moieties, exert their effects by modulating key signaling cascades that regulate cell proliferation, apoptosis, and inflammation. researchgate.netnih.gov Phytochemicals, for instance, are known to influence pathways such as PI3K/Akt/mTOR and MAPK/ERK. researchgate.net These pathways are central to cell survival and growth, and their dysregulation is often implicated in diseases like cancer. researchgate.netnih.gov

Flavonoids, which share structural similarities with the aromatic portions of this compound, have been shown to target protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and the PI3K/Akt survival pathway. nih.gov For example, the flavonoid kaempferol (B1673270) has been demonstrated to prevent apoptosis through the activation of the Akt signaling mechanism. nih.gov It is plausible that this compound could similarly interfere with these cascades, potentially leading to anti-proliferative or anti-inflammatory effects. The specific impact would depend on the cellular context and the compound's affinity for various protein kinases and signaling molecules within these pathways.

Structure-Activity Relationship (SAR) Studies at a Molecular Levelvulcanchem.comnih.gov

Influence of Stereochemistry on Molecular Recognition and Biological Activitynih.gov

Stereochemistry plays a pivotal role in pharmacology, as biological systems are inherently chiral. nih.govnih.gov The second carbon of this compound is a stereogenic center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. vulcanchem.com This chirality is crucial because biological targets, such as enzymes and receptors, have specific three-dimensional conformations.

The differential interaction of enantiomers with their biological targets can lead to significant variations in their pharmacological and toxicological profiles. nih.gov For instance, in a study of 3-Br-acivicin isomers, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that a stereoselective uptake or target binding mechanism is at play. nih.gov It is therefore highly probable that the enantiomers of this compound would exhibit different biological activities, with one enantiomer potentially being more active or having a different mode of action than the other.

Table 1: Hypothetical Bioactivity Comparison of this compound Enantiomers This table is illustrative and based on general principles of stereochemistry in pharmacology.

| Enantiomer | Target Affinity | Biological Activity |

|---|---|---|

| (R)-2-Benzyl-2-phenylhexanoic acid | Potentially Higher/Lower | Varies |

Contributions of Aromatic and Aliphatic Moieties to Interaction Profiles

The structure of this compound contains distinct components that each contribute to its interaction profile:

Aromatic Moieties (Benzyl and Phenyl groups): The two aromatic rings are significant contributors to the molecule's lipophilicity, which can facilitate its passage through cell membranes. These rings can also engage in π-π stacking and hydrophobic interactions with biological targets. vulcanchem.com In related benzoic acid derivatives, the position of substituents on the phenyl ring has been shown to influence bioactivity. icm.edu.pl

Carboxylic Acid Group: The terminal -COOH group is a key functional group that can participate in hydrogen bonding and ionic interactions. vulcanchem.com This group is often crucial for anchoring a molecule to its target, as seen in many enzyme inhibitors.

Studies on phenolic acid esters have shown that both the number of hydroxyl groups on the aromatic ring and the length of the alkyl chain significantly impact their cytotoxic activity. uc.pt This underscores the importance of a balanced contribution from both the aromatic and aliphatic parts of a molecule for optimal biological effect.

Antimicrobial Mechanism of Action Studiesnih.govresearchgate.net

While specific antimicrobial studies on this compound are limited, the mechanisms of related compounds offer valuable insights. Benzoic acid derivatives and phenylacetic acid have demonstrated a range of antimicrobial activities. icm.edu.plnih.gov

A study on phenylacetic acid (PAA) isolated from Bacillus megaterium revealed its antibacterial mechanism against Agrobacterium tumefaciens. The study found that PAA disrupts the integrity of the bacterial cell membrane, leading to the leakage of intracellular components such as nucleic acids and proteins. nih.gov Furthermore, PAA was shown to inhibit total protein synthesis and interfere with cellular metabolism by reducing the activity of key enzymes in the tricarboxylic acid (TCA) cycle. nih.gov

Table 2: Antimicrobial Activity of Phenylacetic Acid (PAA) against A. tumefaciens T-37 Data extracted from a study on the antibacterial mechanism of PAA. nih.gov

| Parameter | Effect of PAA Treatment |

|---|---|

| Cell Membrane Integrity | Increased relative conductivity and leakage of nucleic acids and proteins. |

| Protein Synthesis | Inhibited. |

| Metabolic Enzyme Activity | Decreased activity of malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH). |

| Reactive Oxygen Species (ROS) | Significantly increased levels. |

Research on this compound's Impact on Bacterial Growth and Structure Remains Limited

Initial investigations into the specific effects of the chemical compound this compound on bacterial growth pathways and microbial structures have not yielded significant findings. Extensive searches for dedicated research on this compound's interaction with key bacterial processes, such as siderophore biosynthesis, and its potential to disrupt microbial structures have come up empty.

While the general chemical properties of this compound are documented, its specific biological activities, particularly in the realm of microbiology, appear to be an area with a notable lack of published research. Siderophores are crucial for bacterial iron acquisition and are a known target for antimicrobial development. However, no studies were found that specifically link this compound to the inhibition of siderophore biosynthesis pathways. These pathways include the nonribosomal peptide synthetase (NRPS), polyketide synthase (PKS), and NRPS-independent siderophore (NIS) synthetase systems. nih.govnih.govresearchgate.net

Similarly, there is a lack of available data on how this compound might disrupt microbial structures, such as the cell wall or plasma membrane. The structural integrity of these components is vital for bacterial survival, and their disruption is a common mechanism for antibacterial agents.

At present, the scientific literature does not provide the necessary data to elaborate on the molecular interactions and biological activities of this compound within the requested framework of bacterial growth inhibition and microbial structure disruption. Further research is required to explore the potential of this compound in these areas.

Derivatives, Analogues, and Advanced Structure Function Correlations

Design and Synthesis of 2-Benzyl-2-phenylhexanoic Acid Analogues

The creation of analogues of this compound involves systematic structural modifications to probe structure-activity relationships (SAR). These modifications typically target the hexanoic acid backbone and the two aromatic rings.

The carboxylic acid group is a critical functional group, often involved in key interactions with biological targets through hydrogen bonding and electrostatic interactions. semanticscholar.org However, its presence can also lead to poor membrane permeability and metabolic instability. semanticscholar.orgnih.gov Bioisosteric replacement, the substitution of the carboxylic acid with other functional groups that possess similar physical and chemical properties, is a common strategy to overcome these limitations while retaining or improving biological activity. drughunter.com

The outcome of an isosteric replacement is highly dependent on the specific biological target and the role of the carboxylic acid in binding. nih.gov Therefore, a panel of isosteres is often screened to identify the optimal replacement. nih.gov Common isosteric replacements for the carboxylic acid moiety include tetrazoles, acyl sulfonamides, hydroxamic acids, and phosphonic acids. nih.govnih.gov

Tetrazoles are among the most frequently used carboxylic acid isosteres due to their similar acidity (pKa ≈ 4.5–4.9) and planar geometry. nih.gov However, they are slightly larger than a carboxylic acid. nih.gov An example of successful application is in the development of losartan, where replacing a carboxylic acid with a tetrazole ring resulted in a 10-fold increase in potency. drughunter.com Other options include neutral or unionized bioisosteres that rely on hydrogen bonds or cation-π interactions to mimic the binding of a carboxylate. nih.govhyphadiscovery.com

Table 1: Common Bioisosteres for the Carboxylic Acid Moiety

| Bioisostere | Key Features | Potential Advantages |

|---|---|---|

| Tetrazole | Planar, acidic (pKa ~4.5-4.9) nih.gov | Similar acidity to carboxylic acid, can improve metabolic stability hyphadiscovery.com |

| Acyl Sulfonamide | Ionizable nih.gov | Can improve physicochemical and pharmacokinetic properties nih.gov |

| Hydroxamic Acid | Metal-chelating properties, can act as a carboxylic acid mimic nih.gov | Can offer alternative binding interactions nih.gov |

| Phosphonic/Phosphinic Acid | More polar than carboxylic acids nih.gov | Can alter polarity and binding interactions nih.gov |

| Isoxazolol | Ionizable nih.gov | Can alter metabolic profile nih.gov |

| Boronic Acid | Can maintain a similar binding mode to carboxylic acids drughunter.com | May improve cell permeability drughunter.com |

The synthesis of these analogues would involve modifying the terminal carboxylic acid function of this compound or its precursors. For instance, the synthesis of a tetrazole analogue could be achieved by converting the carboxylic acid to a nitrile, followed by a cycloaddition reaction with an azide.

The benzyl (B1604629) and phenyl rings are the most prevalent ring systems in marketed drugs, serving as scaffolds or as pharmacophoric elements that engage in hydrophobic interactions. nih.gov However, their indiscriminate use can contribute to poor physicochemical properties. nih.gov Modifying these aromatic rings in this compound can significantly impact the compound's potency, selectivity, and metabolic stability. biomedres.us

Strategies for modification include:

Substitution: Introducing substituents onto the phenyl or benzyl rings can modulate electronic properties, lipophilicity, and steric bulk. Electron-withdrawing groups can be added to deactivate the ring towards oxidative metabolism. pressbooks.pub For example, substitution at the para-position of a phenyl ring is a common strategy to block metabolism. pressbooks.pub

Ring Replacement: The phenyl ring can be replaced with various bioisosteres, such as heteroaromatic rings (e.g., pyridine, thiophene) or non-aromatic cyclic systems (e.g., bicyclohexyl groups). pressbooks.pub These changes can lead to enhanced solubility, improved metabolic stability, and reduced off-target effects like hERG channel inhibition. nih.gov The choice of replacement must consider the geometry and vector space of the original ring to maintain desired interactions. pressbooks.pub

Table 2: Examples of Phenyl and Benzyl Ring Modifications and Their Rationale

| Modification Type | Example | Rationale |

|---|---|---|

| Para-substitution | Introduction of a fluorine or chlorine atom | Block oxidative metabolism, increase metabolic stability pressbooks.pub |

| Heteroaromatic Replacement | Phenyl ring replaced with a pyridine ring | Introduce hydrogen bond acceptors, alter solubility and polarity |

| Non-aromatic Replacement | Phenyl ring replaced with a bicyclohexyl group | Increase the fraction of sp3 hybridized carbons (Fsp3), potentially improving solubility and reducing promiscuity blumberginstitute.org |

| Bulky Group Introduction | Addition of a t-butyl group | Increase steric hindrance to prevent metabolic attack, probe binding pocket size |

Synthesis of these analogues often involves starting with appropriately substituted benzyl halides or phenylacetic acids. For instance, creating a derivative with a para-chlorinated benzyl group would involve reacting 4-chlorobenzyl chloride with phenylacetic acid ester in the presence of a strong base.

Rational Design Principles for Modulating Specific Biological or Chemical Reactivity

Rational drug design is the process of creating new medications based on a known biological target. wikipedia.org This approach aims to design molecules that are complementary in shape and charge to the target, leading to specific activation or inhibition. wikipedia.org For a molecule like this compound, rational design principles can be applied to fine-tune its interaction with a specific protein target.

Key principles include:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography), SBDD can be employed. wikipedia.org This involves using computational modeling to visualize how this compound and its analogues fit into the target's binding site. This allows for the design of modifications that enhance binding affinity and selectivity by forming specific hydrogen bonds, salt bridges, or hydrophobic interactions. wikipedia.org

Ligand-Based Drug Design (LBDD): When the target's structure is unknown, LBDD methods are used. These methods rely on the knowledge of other molecules (ligands) that bind to the target. By analyzing the common structural features and properties (pharmacophore) of known active compounds, new analogues of this compound can be designed that incorporate these essential features.

Property Modulation: Rational design also focuses on optimizing physicochemical properties. This includes tuning lipophilicity, polarity, and molecular weight to improve absorption, distribution, metabolism, and excretion (ADME) profiles. semanticscholar.org For example, replacing a phenyl ring with a more polar heterocycle could enhance aqueous solubility.

The application of these principles allows for a more directed and efficient exploration of chemical space, moving beyond trial-and-error synthesis to a more knowledge-driven design process. nih.gov

Advanced Stereochemical Influences on Molecular Recognition and Reactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in molecular recognition and biological activity. solubilityofthings.com The central quaternary carbon of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-2-benzyl-2-phenylhexanoic acid).

Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereospecificity. solubilityofthings.com This means they will interact differently with each enantiomer of a chiral drug. solubilityofthings.com One enantiomer may bind with high affinity and elicit the desired biological response, while the other may be less active, inactive, or even cause unwanted side effects. solubilityofthings.com

For example, studies on N-benzyl-2-acetamidopropionamide derivatives, which share structural similarities, demonstrated that the anticonvulsant activity resided almost exclusively in the (R)-stereoisomer, with the (S)-stereoisomer being over 20 times less potent. nih.gov This highlights how a subtle change in the spatial arrangement of atoms can have a profound impact on biological function.

Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound and its analogues are essential. Understanding how the stereochemistry at the C2 position influences binding and reactivity allows for the design of more potent and selective compounds. nih.gov This involves developing asymmetric synthesis methods to produce enantiomerically pure compounds, which is a key consideration in modern drug discovery. youtube.com

Scaffold Hopping and Bioisosteric Transformations for Novel Chemical Space Exploration

Scaffold hopping is a medicinal chemistry strategy that aims to identify structurally novel compounds by replacing the core framework (scaffold) of a known active molecule while retaining its key binding elements. wiley.comuniroma1.it This technique is used to improve properties, discover new chemical series, and move into novel intellectual property space. wiley.com

Applied to this compound, scaffold hopping could involve replacing the central C2-phenyl-hexanoic acid core with a completely different chemical framework. The goal would be to arrange the essential benzyl group and a acidic/bioisosteric moiety in a similar spatial orientation to mimic the binding mode of the original compound.

Bioisosteric transformations are a related concept, involving the replacement of a functional group or substructure with another that has similar properties. wiley.com This can range from simple functional group swaps (e.g., carboxylic acid for tetrazole) to more complex replacements of larger fragments. nih.govresearchgate.net

These strategies are powerful tools for lead generation and optimization. wiley.com By moving away from the original scaffold, chemists can discover compounds with significantly different properties, such as improved synthetic accessibility or a better safety profile, while maintaining the desired biological activity. uniroma1.it Computational methods are often used to identify potential new scaffolds that can present the necessary pharmacophoric features in the correct 3D arrangement. uniroma1.it

Future Directions and Emerging Research Avenues

Development of Advanced Catalytic Methods for Enantioselective Synthesis of 2-Benzyl-2-phenylhexanoic Acid

The synthesis of this compound presents a significant challenge due to the presence of a quaternary stereocenter at the C2 position. While classical synthetic routes can produce the racemic mixture, the development of enantioselective methods is a key future goal to allow for the differential investigation of its stereoisomers.

Emerging research is likely to focus on advanced catalytic strategies to achieve high enantiomeric excess. Dual catalysis, which combines two distinct catalytic cycles, represents a powerful approach. For instance, the integration of photoredox catalysis with transition metal catalysis (such as nickel or cobalt) could enable the asymmetric coupling of radical intermediates generated from precursors of the benzyl (B1604629) and phenyl groups. researchgate.net Techniques involving Ni/photoredox dual catalysis have already proven effective for the enantioselective arylation of N-heteroaryl trifluoroborates, demonstrating the potential of this approach for creating chiral C(sp²)–C(sp³) bonds. nih.gov

Future investigations may explore the use of chiral phase-transfer catalysts or novel chiral ligands in combination with metal catalysts to control the stereochemical outcome of the alkylation or arylation of a hexanoic acid precursor. The development of such methods would not only provide access to the pure enantiomers of this compound but also contribute valuable tools to the broader field of asymmetric synthesis.

Exploration of Novel Biological Targets through High-Throughput Screening Methodologies

Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties, hinting at interactions with biological targets like enzymes or receptors. smolecule.com However, the specific molecular targets responsible for these activities remain unidentified. High-throughput screening (HTS) methodologies offer a powerful and unbiased approach to deorphanize this compound and discover novel biological functions. nih.gov

Future research will likely involve screening this compound against large, diverse libraries of biological targets, such as G-protein coupled receptors (GPCRs), kinases, proteases, and nuclear receptors. HTS techniques, like fluorescence polarization or cell-based reporter assays, can efficiently test for interactions with hundreds or thousands of potential targets simultaneously. umn.edu The identification of specific, high-affinity targets would open new avenues for therapeutic development and could reposition the compound for applications in oncology, immunology, or metabolic diseases, depending on the targets identified. umn.edu These studies would provide the crucial starting point for a more profound investigation into its mechanism of action. nih.gov

Integration with Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. researchgate.net These computational tools can be applied to this compound to accelerate the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Generative AI models can design novel chemical entities by learning from vast databases of existing molecules and their properties. researchgate.netyoutube.com Starting with the this compound scaffold, these models could propose structural modifications predicted to enhance its interaction with a specific biological target identified through HTS. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, built using ML algorithms, can predict the bioactivity of these virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net AI can also assist in devising efficient synthetic routes for these novel analogs, potentially reducing the time and resources required for their experimental validation. youtube.com As of early 2024, numerous new chemical entities identified using AI/ML methods have already advanced to clinical development, underscoring the transformative potential of this approach. nih.gov

Role as Precursors or Building Blocks in Complex Supramolecular Assemblies or Advanced Materials

The unique molecular architecture of this compound—featuring a carboxylic acid functional group and two bulky, aromatic rings at a chiral center—makes it an intriguing candidate as a building block, or tecton, for supramolecular chemistry and materials science.

The carboxylic acid group is capable of forming robust hydrogen bonds and can coordinate with metal ions, suggesting its potential use in the construction of metal-organic frameworks (MOFs) or coordination polymers. The presence of the large benzyl and phenyl groups could act as spacers or pillars within these frameworks, influencing pore size and functionality. Moreover, the aromatic rings can participate in π-π stacking interactions, which can be a directing force in the self-assembly of more complex architectures like liquid crystals or supramolecular gels. The inherent chirality of the molecule is particularly interesting, as it could be used to impart chiroptical properties to the resulting materials, making them suitable for applications in asymmetric catalysis or sensing.

Application as Chemical Probes in Elucidating Fundamental Biological Processes

A chemical probe is a highly selective small molecule used to study the function of a specific protein target in biological systems. nih.gov Developing this compound into a chemical probe represents a significant future research direction that could help unravel fundamental biological processes.

The first step in this endeavor is the definitive identification of its molecular target(s), as discussed in section 7.2. Once a primary target is validated, medicinal chemistry efforts, guided by AI (section 7.3), would be required to optimize the compound's structure to maximize potency and, crucially, selectivity for this target over others. nih.gov A high-quality probe must be well-characterized, with its mechanism of action conclusively shown to be due to the inhibition or modulation of the intended target. nih.gov

Once developed, such a probe could be used to rapidly and reversibly modulate the function of its target protein in cells or even in animal models. This would allow researchers to dissect the protein's role in signaling pathways related to inflammation, pain, or other processes discovered through screening, providing a powerful pharmacological tool to complement genetic approaches like CRISPR or RNAi. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Benzyl-2-phenylhexanoic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves alkylation or Friedel-Crafts acylation of hexanoic acid derivatives. For example, substituting hexanoic acid with benzyl and phenyl groups via nucleophilic substitution under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C . Optimization includes:

- Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- Temperature control : Elevated temperatures (≥100°C) improve yields but may increase side products (e.g., decarboxylation).

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Analytical workflow :

- NMR : Compare -NMR peaks for benzyl (δ 7.2–7.4 ppm, multiplet) and hexanoic acid backbone (δ 1.2–2.4 ppm). -NMR should show carbonyl carbon at ~175 ppm .

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .

- Mass spectrometry : ESI-MS in negative ion mode should yield [M-H] at m/z 297.2 (C₁₉H₂₀O₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Case study : Discrepancies in antimicrobial efficacy may arise from:

- Stereochemical variations : Enantiomeric purity (e.g., R vs. S configurations) affects receptor binding. Use chiral HPLC (Chiralpak IA column, heptane/ethanol mobile phase) to isolate isomers .

- Assay conditions : Adjust pH (e.g., 6.5–7.4 for physiological relevance) and solvent (DMSO ≤1% v/v to avoid cytotoxicity) .

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies .

Q. What strategies are effective for studying the metabolic stability of this compound in vitro?

- Protocol :

Hepatic microsomal assay : Incubate compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

Sampling : Quench with ice-cold acetonitrile at 0, 15, 30, and 60 mins.

Analysis : LC-MS/MS (C18 column, 0.1% formic acid gradient) to quantify parent compound depletion.

Data Contradiction Analysis

Q. Why do computational predictions of this compound’s logP conflict with experimental values?

- Root cause :

- Software limitations : DFT methods (e.g., B3LYP/6-31G*) may underestimate hydrophobic interactions of the benzyl group. Cross-validate with MD simulations (AMBER force field) .

- Experimental variability : Shake-flask vs. HPLC-derived logP. Standardize measurements using octanol-saturated phosphate buffer (pH 7.4) .

Experimental Design Tables

Table 1 : Synthetic Yield Optimization for this compound

| Catalyst | Temp (°C) | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| None | 80 | DMF | 32 | 85 |

| TBAB (5 mol%) | 100 | DMF | 68 | 92 |

| Pd/C (10 wt%) | 120 | Toluene | 45 | 88 |

Table 2 : Metabolic Stability in Hepatic Microsomes

| Species | (min) | Cl (µL/min/mg) |

|---|---|---|

| Human | 28.5 | 48.7 |

| Rat | 15.2 | 91.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.